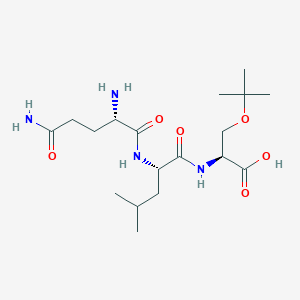
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine is a synthetic peptide compound It is composed of three amino acids: L-glutamine, L-leucine, and O-tert-butyl-L-serine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group serves as a protecting group for the hydroxyl group of serine, preventing unwanted side reactions during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Deprotection: The tert-butyl group can be removed using trifluoroacetic acid (TFA), revealing the free hydroxyl group of serine.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.
Hydrochloric Acid (HCl): Can be used for hydrolysis of peptide bonds.
Palladium on Charcoal (Pd/C): Used in hydrogenation reactions to remove protecting groups.
Major Products Formed
Free Amino Acids: Resulting from hydrolysis.
Deprotected Peptide: Resulting from the removal of the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of more complex peptides and proteins.
Drug Development: Investigated for its potential use in developing peptide-based drugs.
Biological Studies: Used in studies to understand protein-protein interactions and enzyme-substrate specificity
Wirkmechanismus
The mechanism of action of L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, binding to active sites and modulating biological pathways. The tert-butyl group can influence the compound’s stability and solubility, affecting its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutaminyl-L-leucyl-L-serine: Similar structure but lacks the tert-butyl group.
L-Glutaminyl-L-leucyl-O-benzyl-L-serine: Contains a benzyl group instead of a tert-butyl group.
Uniqueness
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine is unique due to the presence of the tert-butyl group, which provides steric hindrance and protects the hydroxyl group of serine. This protection is crucial during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final product .
Eigenschaften
CAS-Nummer |
82996-84-7 |
|---|---|
Molekularformel |
C18H34N4O6 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C18H34N4O6/c1-10(2)8-12(21-15(24)11(19)6-7-14(20)23)16(25)22-13(17(26)27)9-28-18(3,4)5/h10-13H,6-9,19H2,1-5H3,(H2,20,23)(H,21,24)(H,22,25)(H,26,27)/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
YTTAPHIDIXUOTJ-AVGNSLFASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](COC(C)(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(COC(C)(C)C)C(=O)O)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
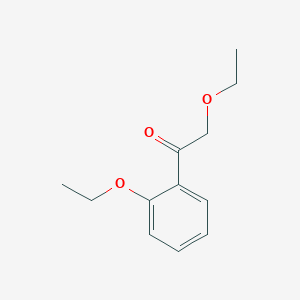

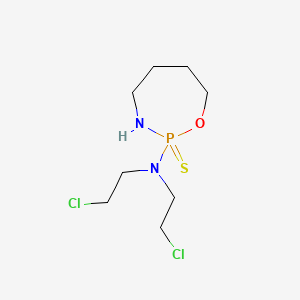
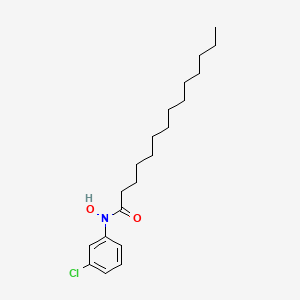
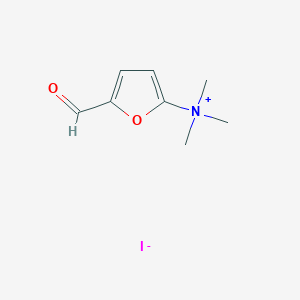

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

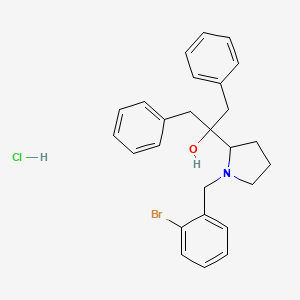
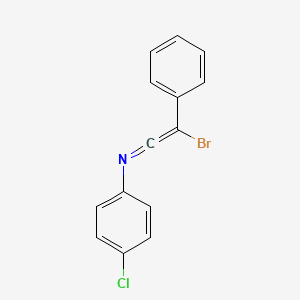
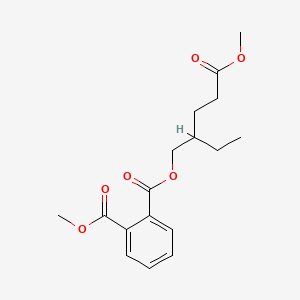
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
